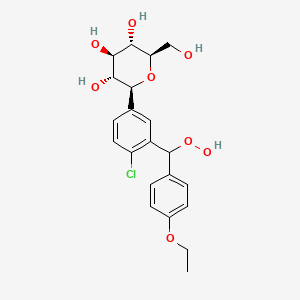

Dapagliflozin impurity A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H25ClO8 |

|---|---|

Molecular Weight |

440.9 g/mol |

IUPAC Name |

(2S,3R,4R,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)-hydroperoxymethyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C21H25ClO8/c1-2-28-13-6-3-11(4-7-13)20(30-27)14-9-12(5-8-15(14)22)21-19(26)18(25)17(24)16(10-23)29-21/h3-9,16-21,23-27H,2,10H2,1H3/t16-,17-,18+,19-,20?,21+/m1/s1 |

InChI Key |

LNALRIDFLCYCGX-XYKZKTJVSA-N |

Isomeric SMILES |

CCOC1=CC=C(C=C1)C(C2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)Cl)OO |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(C2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Cl)OO |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Dapagliflozin Impurity A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis pathway for Dapagliflozin impurity A, a critical consideration in the manufacturing and quality control of the anti-diabetic drug Dapagliflozin. Understanding the formation of this impurity is paramount for developing robust manufacturing processes and ensuring the safety and efficacy of the final drug product.

Introduction to this compound

This compound has been identified as a peroxide derivative of Dapagliflozin, with the chemical name (2S,3R,4R,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)-hydroperoxymethyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol. Its formation is often associated with oxidative stress conditions during the synthesis or storage of Dapagliflozin. As a potential genotoxic impurity, regulatory agencies require strict control over its levels in the final drug substance.

Synthesis Pathway

The primary route for the deliberate synthesis of this compound involves the direct oxidation of Dapagliflozin. This process is detailed in Chinese patent CN116410163A, which outlines a method for its preparation to be used as a reference standard in analytical testing. The synthesis can be conceptualized as a single-step oxidation of the benzylic carbon atom of the Dapagliflozin molecule.

Reaction Scheme:

Caption: Synthesis of this compound via oxidation.

Quantitative Data

Currently, specific yield data for the synthesis of this compound from publicly available literature and patents is limited. The primary focus of existing research has been on the detection and control of this impurity rather than its high-yield synthesis. Forced degradation studies, which are designed to identify potential degradation products, provide some insight into the conditions that favor its formation.

| Parameter | Value/Condition | Source |

| Formation Condition | Oxidative Stress (e.g., exposure to hydrogen peroxide) | General knowledge from degradation studies |

| Reported Yield | Not specified in available literature. Prepared as a reference standard. | CN116410163A (abstract) |

| Analytical Detection | HPLC, LC-MS | Widely reported in analytical method development papers |

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of this compound, based on the principles of oxidative degradation studies and the information available from patent literature. It is intended for research and reference standard generation purposes.

Objective: To synthesize this compound (Dapagliflozin Peroxide) through the oxidation of Dapagliflozin.

Materials:

-

Dapagliflozin

-

Hydrogen Peroxide (30% solution)

-

Water

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate

-

Column chromatography supplies (e.g., silica (B1680970) gel)

Procedure:

-

Dissolution: Dissolve a known quantity of Dapagliflozin in a suitable solvent such as acetonitrile or a mixture of acetonitrile and water.

-

Oxidation: To the stirred solution, add a controlled amount of an oxidizing agent, such as hydrogen peroxide. The reaction may be carried out at room temperature or with gentle heating to facilitate the reaction.

-

Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), to observe the consumption of Dapagliflozin and the formation of Impurity A.

-

Quenching: Once the desired level of conversion is achieved, quench the reaction by adding a suitable reducing agent or by dilution with water.

-

Extraction: Extract the product from the aqueous mixture using an organic solvent like ethyl acetate.

-

Washing and Drying: Wash the organic layer with brine solution to remove any remaining aqueous contaminants. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the organic extract under reduced pressure to obtain the crude product. Purify the crude material using column chromatography on silica gel to isolate this compound.

-

Characterization: Characterize the purified product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Logical Relationships in Synthesis and Control

The formation of this compound is a critical quality attribute that must be controlled during the manufacturing process of Dapagliflozin. The following diagram illustrates the logical relationship between the manufacturing process, potential for impurity formation, and necessary control strategies.

Caption: Logical workflow for the control of this compound.

Conclusion

The synthesis of this compound is primarily a result of oxidative degradation of the parent drug molecule. While a specific high-yield synthetic process is not the primary focus of public domain literature, its preparation as a reference standard is crucial for the development of analytical methods to ensure the quality and safety of Dapagliflozin. A thorough understanding of the conditions leading to its formation allows for the implementation of robust control strategies throughout the manufacturing process and shelf-life of the drug product. Researchers and drug development professionals are encouraged to develop sensitive analytical methods for its detection and quantification to comply with regulatory requirements.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation mechanism, analytical detection, and synthetic pathways related to Dapagliflozin Related Compound A. This information is critical for the development of robust manufacturing processes and effective impurity control strategies for Dapagliflozin.

Introduction to Dapagliflozin and its Impurities

Dapagliflozin is a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2) used for the treatment of type 2 diabetes mellitus.[1][2] As with any active pharmaceutical ingredient (API), the control of impurities is a critical aspect of ensuring its quality, safety, and efficacy. Impurities in Dapagliflozin can arise from various sources, including starting materials, intermediates, and byproducts of the manufacturing process, as well as from degradation of the drug substance.[1] These are broadly categorized as process-related impurities, degradation products, residual solvents, and formulation-related impurities.

Identification and Structure of Dapagliflozin Related Compound A

Dapagliflozin Related Compound A is a well-known process-related impurity in the synthesis of Dapagliflozin. It is identified by pharmacopeias such as the United States Pharmacopeia (USP) and European Pharmacopoeia (EP).

Chemical Name: (2S,3R,4R,5S,6R)-2-[4-Bromo-3-(4-ethoxybenzyl)phenyl]-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol

Synonyms:

-

Dapagliflozin USP Related Compound A

-

Dapagliflozin EP Impurity A

-

Dapagliflozin 4-Bromo Analog

Structurally, Compound A is the 4-bromo analog of Dapagliflozin, where the chlorine atom at the 4-position of the phenyl ring is replaced by a bromine atom. This structural similarity strongly indicates that its formation is directly linked to the starting materials used in the synthesis of the aglycone portion of the Dapagliflozin molecule.

Formation Mechanism of Dapagliflozin Related Compound A

The formation of Dapagliflozin Related Compound A is intrinsically linked to the synthetic route of Dapagliflozin, particularly the synthesis of the key intermediate, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene (B57469) . A common synthetic pathway for this intermediate starts with 5-bromo-2-chlorobenzoic acid .

The likely source of Dapagliflozin Related Compound A is the presence of a dibrominated impurity in the 5-bromo-2-chlorobenzoic acid starting material, specifically 2,5-dibromobenzoic acid . If this impurity is present, it will undergo the same sequence of reactions as 5-bromo-2-chlorobenzoic acid, leading to the formation of a bromo-analog of the key intermediate, which is then carried through to the final API.

The following diagram illustrates the proposed formation pathway:

Quantitative Data

The presence of Dapagliflozin Related Compound A is controlled to very low levels in the final drug substance. While specific acceptance criteria are proprietary to manufacturers and subject to regulatory approval, the following table summarizes typical analytical parameters for the quantification of this impurity.

| Parameter | Typical Value/Range | Method | Reference |

| Limit of Detection (LOD) | 0.05 µg/mL | RP-HPLC | |

| Limit of Quantitation (LOQ) | 0.15 µg/mL | RP-HPLC | |

| Linearity Range | 0.45 - 1.2 µg/mL | RP-HPLC | |

| Correlation Coefficient (r²) | > 0.999 | RP-HPLC |

Experimental Protocols

Synthesis of the Key Intermediate: 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene

This protocol describes a common method for synthesizing the key intermediate from which both Dapagliflozin and Compound A can be formed.

Materials:

-

5-bromo-2-chlorobenzoic acid

-

Oxalyl chloride

-

Dimethylformamide (DMF)

-

Aluminum chloride (AlCl₃)

-

Triethylsilane (Et₃SiH)

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Water

-

Magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Acid Chloride Formation: To a solution of 5-bromo-2-chlorobenzoic acid in dichloromethane and a catalytic amount of dimethylformamide, add oxalyl chloride dropwise at room temperature. Stir the reaction mixture for 1-2 hours.[3]

-

Friedel-Crafts Acylation: In a separate flask, prepare a solution of phenetole and aluminum chloride in dichloromethane and cool to 0°C. Add the previously prepared acid chloride solution dropwise to this mixture, maintaining the temperature below 5°C. Stir the reaction for 2-3 hours at this temperature.[3]

-

Reduction: To the reaction mixture, add triethylsilane dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 12-16 hours.[4]

-

Work-up: Quench the reaction by the slow addition of aqueous hydrochloric acid. Separate the organic layer, wash with water and aqueous sodium bicarbonate solution, and dry over magnesium sulfate.

-

Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel to obtain 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.

Analytical Method for the Determination of Dapagliflozin Related Compound A

This section outlines a typical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the separation and quantification of Dapagliflozin and its related impurities, including Compound A.

Chromatographic Conditions:

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase A: Acetonitrile/Water (5:95 v/v)

-

Mobile Phase B: Acetonitrile/Water (95:5 v/v)

-

Gradient Elution: A time-based gradient from Mobile Phase A to Mobile Phase B.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 227 nm

-

Injection Volume: 10 µL

Preparation of Solutions:

-

Diluent: Acetonitrile/Water (50:50 v/v)

-

Standard Solution: Prepare a stock solution of Dapagliflozin Related Compound A reference standard in the diluent. Prepare working standards by further dilution to the desired concentration range (e.g., 0.1 - 2 µg/mL).

-

Sample Solution: Accurately weigh and dissolve the Dapagliflozin drug substance in the diluent to a known concentration.

Procedure:

-

Equilibrate the HPLC system with the initial mobile phase composition.

-

Inject the diluent (blank), followed by the standard solutions and the sample solution.

-

Record the chromatograms and integrate the peaks corresponding to Dapagliflozin and Dapagliflozin Related Compound A.

-

Calculate the amount of Dapagliflozin Related Compound A in the sample by comparing its peak area with that of the standard.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of Dapagliflozin and its related compounds.

Conclusion

The formation of Dapagliflozin Related Compound A is a direct consequence of impurities present in the starting materials used for the synthesis of the Dapagliflozin aglycone. A thorough understanding of the synthetic pathway and the impurity profile of the starting materials is essential for controlling the level of this and other process-related impurities. The implementation of robust analytical methods is critical for the accurate quantification of these impurities, ensuring the final drug substance meets the required quality and safety standards. This guide provides a foundational understanding for researchers and professionals involved in the development and manufacturing of Dapagliflozin.

References

Chemical Characterization of Bromo Dapagliflozin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical characterization of Bromo Dapagliflozin, a key intermediate and potential impurity in the synthesis of Dapagliflozin. This document outlines the essential analytical techniques and experimental protocols necessary for the identification, quantification, and qualification of this compound, ensuring the quality and safety of the final active pharmaceutical ingredient (API).

Introduction

Bromo Dapagliflozin, chemically known as 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene, is a significant compound in the process development and manufacturing of Dapagliflozin, a potent and selective SGLT2 inhibitor used for the treatment of type 2 diabetes mellitus. The presence and quantity of Bromo Dapagliflozin as an impurity must be carefully controlled to meet stringent regulatory requirements. This guide details the necessary spectroscopic and chromatographic methods for its thorough characterization.

Physicochemical Properties

A foundational aspect of chemical characterization is the determination of fundamental physicochemical properties. Bromo Dapagliflozin is a white to off-white crystalline solid.

| Property | Value | Reference |

| Chemical Name | 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene | [1][2][3][4] |

| Synonyms | Dapagliflozin Bromo Impurity, 5-Bromo-2-chloro-4'-ethoxydiphenylmethane | [1][2][3][5] |

| CAS Number | 461432-23-5 | [1][2][3][6] |

| Molecular Formula | C₁₅H₁₄BrClO | [1][2][4][6] |

| Molecular Weight | 325.63 g/mol | [2][4][6] |

| Melting Point | 41-43 °C | [7] |

| Boiling Point | 393.0 ± 32.0 °C at 760 mmHg | [4] |

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of Bromo Dapagliflozin.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: ¹H NMR Spectral Data of Bromo Dapagliflozin (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.20-7.28 | m | 3H | Aromatic protons |

| 7.08 | d, J = 8.8 Hz | 2H | Aromatic protons |

| 6.83 | d, J = 8.8 Hz | 2H | Aromatic protons |

| 4.00 | q, J = 7.0 Hz | 2H | -OCH₂CH₃ |

| 3.96 | s | 2H | -CH₂- |

| 1.40 | t, J = 7.0 Hz | 3H | -OCH₂CH₃ |

Table 2: ¹³C NMR Spectral Data of Bromo Dapagliflozin (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 157.6 | Aromatic C-O |

| 141.3 | Aromatic C |

| 133.5 | Aromatic C |

| 133.1 | Aromatic C |

| 130.9 | Aromatic C-H |

| 130.5 | Aromatic C-H |

| 130.4 | Aromatic C-H |

| 130.0 | Aromatic C-H |

| 120.4 | Aromatic C-Br |

| 114.6 | Aromatic C-H |

| 63.4 | -OCH₂CH₃ |

| 38.2 | -CH₂- |

| 14.9 | -OCH₂CH₃ |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound.

Table 3: Mass Spectrometry Data of Bromo Dapagliflozin

| Technique | Ionization Mode | m/z | Assignment |

| LC-MS | ESI Positive | 325 | [M+H]⁺ |

Infrared (IR) Spectroscopy

Chromatographic Purity

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary methods for assessing the purity of Bromo Dapagliflozin and for its quantification as an impurity in Dapagliflozin.

Table 4: Typical HPLC/UPLC Method Parameters for Dapagliflozin and its Impurities

| Parameter | HPLC Method 1 | UPLC Method |

| Column | Kromasil 100-5-C8 (100 mm × 4.6 mm) | Zorbax phenyl column (50 x 3.0 mm, 1.8 µm) |

| Mobile Phase | Acetonitrile (B52724):Water (52:48) | Acetonitrile:Water (70:30, v/v) |

| Flow Rate | 1.0 mL/min | 0.1 mL/min |

| Detection | UV at 224 nm | PDA at 230 nm |

| Injection Volume | Not Specified | 2 µL |

| Column Temperature | Not Specified | 25 ºC |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of characterization results.

NMR Spectroscopy Protocol

-

Sample Preparation : Dissolve approximately 10-20 mg of Bromo Dapagliflozin in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

Instrumentation : Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition : Record the ¹H spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, use a proton-decoupled pulse sequence.

-

Data Processing : Process the raw data using appropriate software. Reference the spectra to the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Mass Spectrometry Protocol

-

Sample Preparation : Prepare a dilute solution of Bromo Dapagliflozin in a suitable solvent such as methanol (B129727) or acetonitrile (typically 1-10 µg/mL).

-

Instrumentation : Use a liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source.

-

LC Method : A rapid gradient or isocratic elution can be used to introduce the sample into the mass spectrometer.

-

MS Acquisition : Acquire the mass spectrum in positive ion mode, scanning a mass range that includes the expected molecular ion.

HPLC/UPLC Protocol

-

Mobile Phase Preparation : Prepare the mobile phase as specified in Table 4. Filter and degas the solvents before use.

-

Standard Solution Preparation : Accurately weigh and dissolve Bromo Dapagliflozin reference standard in a suitable diluent (e.g., mobile phase) to prepare a stock solution. Prepare working standards by serial dilution.

-

Sample Solution Preparation : Prepare the sample solution of the Dapagliflozin API at a known concentration in the diluent.

-

Chromatographic Run : Equilibrate the column with the mobile phase. Inject the standard and sample solutions and record the chromatograms.

-

Data Analysis : Identify the Bromo Dapagliflozin peak in the sample chromatogram by comparing its retention time with that of the reference standard. Calculate the purity or impurity level based on the peak area response.

Visualizations

Chemical Structure of Bromo Dapagliflozin

References

- 1. synthinkchemicals.com [synthinkchemicals.com]

- 2. 4-Bromo-1-chloro-2-(4-ethoxy-benzyl)-benzene | C15H14BrClO | CID 9996449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cleanchemlab.com [cleanchemlab.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. CAS 461432-23-5 Dapagliflozin Bromo Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]

- 7. 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene synthesis - chemicalbook [chemicalbook.com]

Toxicological Profile of Dapagliflozin Impurities: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available toxicological data for known impurities of Dapagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor. The information is intended to support research, development, and safety assessment of Dapagliflozin and its related compounds. This document summarizes key toxicological findings, details experimental methodologies, and visualizes relevant biological pathways.

Introduction to Dapagliflozin and Its Impurities

Dapagliflozin is a widely prescribed medication for the management of type 2 diabetes, heart failure, and chronic kidney disease.[1] As with any pharmaceutical product, the synthesis and storage of Dapagliflozin can result in the formation of impurities that require thorough toxicological evaluation to ensure patient safety. The term "Dapagliflozin Impurity A" is not universally unique and has been used to refer to several different chemical entities. This guide will address the toxicological profiles of the most prominently cited impurities.

Toxicological Profile of Key Dapagliflozin Impurities

The toxicological assessment of pharmaceutical impurities is a critical component of drug safety evaluation. Regulatory agencies provide strict guidelines on the acceptable levels of impurities in drug substances and products. The following sections detail the available toxicological information for specific Dapagliflozin impurities.

Dapagliflozin Peroxide

Dapagliflozin Peroxide (CAS RN: 2452300-94-4) has been identified as a potential genotoxic impurity.[2][3] Genotoxic impurities are of particular concern as they can cause damage to genetic material, potentially leading to mutations and tumorigenesis even at very low concentrations.[2]

Chemical Structure:

Dapagliflozin Bromo-Analog

This impurity is officially designated as Dapagliflozin EP Impurity A or Dapagliflozin USP Related Compound A (CAS RN: 1807632-95-6).[4][5] A Safety Data Sheet (SDS) for this compound indicates several health hazards.[6]

Chemical Structure:

Hazard Identification: According to a Safety Data Sheet from the European Directorate for the Quality of Medicines & HealthCare (EDQM), this impurity is classified with the following hazards[6]:

-

Harmful if swallowed (Acute toxicity, oral, Category 4).

-

Causes serious eye irritation (Category 2).

-

May damage the unborn child (Reproductive toxicity, Category 1B).

-

May cause harm to breast-fed children.

-

Causes damage to organs through prolonged or repeated exposure (STOT RE 1).

Specific quantitative toxicological data from dedicated studies to determine LD50, NOAEL, or IC50 values have not been identified in the reviewed literature.

Dapagliflozin Dimer Impurity

A recent study investigated the mutagenic and genotoxic potential of the dimer impurities of several gliflozins, including Dapagliflozin. The study utilized both in silico and in vitro methods.[7][8][9][10][11]

Toxicological Findings: The Dapagliflozin dimer impurity was found to be non-mutagenic and non-genotoxic under the tested conditions.[7][10] These in vitro findings were consistent with negative in silico predictions from quantitative structure-activity relationship (QSAR) analyses for mutagenicity and genotoxicity.[7][8]

Other Synthesis Impurities

A study by Bueno et al. investigated the in vitro toxicity of three synthesis impurities of Dapagliflozin.[12][13]

Cytotoxicity Findings: Of the three impurities tested, Impurity 3 showed significant cytotoxicity in 3T3 cells at a concentration of 0.5 µM, with more pronounced effects at higher concentrations.[12][13] However, the study also concluded that under the tested conditions, none of the compounds, including Impurity 3, induced significant DNA damage or cell death.[12][13] The specific chemical identity of "Impurity 3" in this study is not explicitly stated in the abstract.

Summary of Quantitative Toxicological Data

The following table summarizes the available quantitative toxicological data for the discussed Dapagliflozin impurities. The scarcity of data highlights the need for further research in this area.

| Impurity Name | CAS RN | Test System | Endpoint | Result | Reference |

| Dapagliflozin Dimer Impurity | Not specified | Salmonella typhimurium and Escherichia coli | Mutagenicity (Ames test) | Non-mutagenic at concentrations up to 1 µ g/plate | [7][9] |

| TK6 cells | Clastogenicity (Micronucleus test) | Non-clastrogenic at concentrations up to 500 µg/mL | [7][10] | ||

| Synthesis Impurity 3 | Not specified | 3T3 cells | Cytotoxicity | Significant damage at 0.5 µM | [12][13] |

| 3T3 cells | DNA Damage (Comet assay) | No significant DNA damage detected | [12][13] |

Experimental Protocols

This section provides an overview of the methodologies used in the key toxicological studies cited in this guide.

In Silico QSAR Prediction for Dimer Impurities

-

Objective: To predict the mutagenic and genotoxic potential of Dapagliflozin dimer impurity using computational models.

-

Methodology: Quantitative structure-activity relationship (QSAR) analyses were performed using various software platforms, including VEGA QSAR, Toxtree, and the OECD QSAR Toolbox.[7][8] These tools evaluate the chemical structure of the impurity to predict its potential for mutagenicity and carcinogenicity.[8]

-

Endpoints: Predictions for mutagenicity in S. typhimurium and both genotoxic and non-genotoxic carcinogenicity.[7][8]

In Vitro Mutagenicity and Genotoxicity Assessment of Dimer Impurities

-

Objective: To evaluate the mutagenic potential of the Dapagliflozin dimer impurity.[7][9]

-

Test System: Salmonella typhimurium strains (TA97, TA98, TA100, TA1535, and TA1537) and Escherichia coli.[7][8][9]

-

Methodology: The test was conducted with and without a metabolic activation system (S9 fraction from Aroclor 1254-treated rats). The impurity was tested at concentrations up to 1 µg per plate.[7][9] The number of revertant colonies was counted to assess mutagenicity.

-

Endpoints: Fold-increase in the number of revertant colonies compared to the negative control.

-

Objective: To assess the clastogenic (chromosome-damaging) potential of the Dapagliflozin dimer impurity.[7][10]

-

Methodology: The test was performed with and without an exogenous metabolic activation system. Cells were exposed to the impurity at concentrations up to 500 µg/mL.[7][10] The frequency of micronuclei in the cells was then evaluated.

-

Endpoints: Frequency of micronucleated cells.

In Vitro Toxicity Evaluation of Synthesis Impurities

-

Objective: To assess the cytotoxicity and genotoxicity of three Dapagliflozin synthesis impurities.[12][13]

-

Test System: 3T3 (mouse embryonic fibroblast) cells.[12]

-

Methodology:

-

Cytotoxicity: Assessed using MTT reduction and neutral red uptake assays.[12]

-

Mitochondrial Membrane Potential (ΔψM): Evaluated to assess mitochondrial function.[12]

-

Intracellular Reactive Oxygen Species (ROS): Measured to determine oxidative stress.[12]

-

DNA Damage: Assessed using the comet assay.[12]

-

-

Endpoints: Cell viability, mitochondrial membrane potential, levels of intracellular ROS, and extent of DNA damage.[12]

Visualization of Relevant Signaling Pathways

The following diagrams, generated using the DOT language, illustrate key signaling pathways that are often implicated in toxicological responses such as genotoxicity, cytotoxicity, and oxidative stress. These are generalized pathways and their specific activation by Dapagliflozin impurities requires further investigation.

Caption: Genotoxicity Signaling Pathway.

Caption: Cytotoxicity Signaling Pathway.

Caption: Oxidative Stress Response Pathway.

Conclusion

The available toxicological data on Dapagliflozin impurities is varied, with some impurities like the dimer being demonstrated as non-genotoxic, while others, such as the bromo-analog, have identified hazard classifications. The potential genotoxicity of Dapagliflozin Peroxide and the observed cytotoxicity of a specific synthesis impurity warrant further investigation to establish safe exposure limits. This guide underscores the importance of a comprehensive impurity profiling and toxicological assessment throughout the drug development lifecycle to ensure the safety and efficacy of the final pharmaceutical product. Further research is needed to generate more quantitative toxicological data and to elucidate the specific mechanisms of toxicity for these impurities.

References

- 1. Signal Transduction During Activation and Inhibition of Natural Killer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Signaling mechanisms involved in the response to genotoxic stress and regulating lifespan - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. clearsynth.com [clearsynth.com]

- 5. Dapagliflozin USP Related Compound A | 1807632-95-6 | SynZeal [synzeal.com]

- 6. researchgate.net [researchgate.net]

- 7. Oxidative Stress: Signaling Pathways, Biological Functions, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cellular-signaling pathways unveil the carcinogenic potential of chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Signaling pathways of oxidative stress response: the potential therapeutic targets in gastric cancer [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. gosset.ai [gosset.ai]

- 13. Molecular pathways associated with oxidative stress and their potential applications in radiotherapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]

Genotoxicity Assessment of Dapagliflozin Impurity A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide provides a comprehensive framework for the genotoxicity assessment of Dapagliflozin impurity A based on established regulatory guidelines and scientific principles. As of the latest update, specific quantitative genotoxicity data for this compound (also known as Dapagliflozin Peroxide) is not publicly available. Therefore, the data presented in the tables within this document are illustrative examples based on potential outcomes and should not be considered as actual experimental results.

Introduction

Dapagliflozin is a sodium-glucose cotransporter 2 (SGLT2) inhibitor used in the management of type 2 diabetes, heart failure, and chronic kidney disease. During the synthesis and storage of Dapagliflozin, various impurities can arise. One such impurity, designated as this compound, has been identified as a peroxide.[1] Peroxide-containing compounds are often considered "structural alerts" for genotoxicity, as they can induce oxidative stress and damage genetic material.[2] Therefore, a thorough genotoxicity assessment of this compound is crucial to ensure the safety of the final drug product.

This guide outlines the recommended approach for evaluating the genotoxic potential of this compound, in line with the International Council for Harmonisation (ICH) M7 guideline for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals.[3]

Regulatory Framework and Testing Strategy

The ICH M7 guideline provides a framework for the identification, categorization, qualification, and control of mutagenic impurities to limit potential carcinogenic risk.[3] For an impurity with a structural alert for genotoxicity, such as a peroxide, a standard battery of in vitro and in vivo genotoxicity tests is recommended.

A typical testing strategy involves a two-tiered approach:

-

Tier 1: In vitro tests to assess mutagenicity and clastogenicity.

-

Tier 2: In vivo tests to evaluate the genotoxic potential in a whole animal system, which can confirm or refute in vitro findings.

The following sections detail the experimental protocols for the key assays in this testing battery.

Experimental Protocols

Bacterial Reverse Mutation Test (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli.[4][5]

Methodology (based on OECD Guideline 471):

-

Tester Strains: A minimum of five strains should be used, including four strains of S. typhimurium (TA98, TA100, TA1535, and TA1537 or TA97a) and one strain of E. coli (WP2 uvrA) or S. typhimurium (TA102).

-

Metabolic Activation: The assay is performed both with and without an exogenous metabolic activation system (S9 mix), typically derived from the liver of rats pre-treated with a mixed-function oxidase inducer.

-

Procedure: The plate incorporation method or the pre-incubation method can be used. In the plate incorporation method, the test substance, bacterial culture, and S9 mix (if used) are mixed with molten top agar (B569324) and poured onto minimal glucose agar plates. In the pre-incubation method, the test substance, bacterial culture, and S9 mix are incubated together before being mixed with the top agar and plated.

-

Dose Levels: At least five different analyzable concentrations of the test substance should be used, with the highest concentration being 5000 µ g/plate or the limit of solubility/toxicity.

-

Controls: Concurrent negative (solvent) and positive controls (known mutagens for each strain with and without S9) must be included.

-

Incubation: Plates are incubated at 37°C for 48-72 hours.

-

Evaluation: The number of revertant colonies per plate is counted. A positive response is defined as a concentration-related increase in the number of revertant colonies and/or a reproducible increase of at least two-fold over the solvent control.

In Vitro Micronucleus Assay

The in vitro micronucleus assay detects damage to chromosomes or the mitotic apparatus by identifying micronuclei in the cytoplasm of interphase cells.[6][7]

Methodology (based on OECD Guideline 487):

-

Cell Lines: Human peripheral blood lymphocytes or established mammalian cell lines (e.g., CHO, V79, TK6) are commonly used.[6]

-

Metabolic Activation: The assay is conducted with and without an S9 mix.

-

Procedure: Cell cultures are exposed to the test substance for a short duration (e.g., 3-6 hours) with and without S9, or for a longer duration (e.g., 24 hours) without S9.

-

Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored for micronuclei.

-

Dose Levels: At least three analyzable concentrations should be evaluated, with the highest concentration inducing significant cytotoxicity (e.g., 55±5% reduction in cell viability).

-

Controls: Concurrent negative (solvent) and positive controls (known clastogens and aneugens) are required.

-

Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa, DAPI).

-

Evaluation: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei. A positive result is a concentration-dependent increase in the frequency of micronucleated cells or a reproducible increase at one or more concentrations.

In Vitro Chromosomal Aberration Test

This assay identifies agents that cause structural chromosomal aberrations in cultured mammalian cells.[8][9]

Methodology (based on OECD Guideline 473):

-

Cell Cultures: Established cell lines (e.g., CHO, CHL) or primary cell cultures (e.g., human lymphocytes) are used.[9]

-

Metabolic Activation: The test is performed with and without an S9 mix.

-

Procedure: Cell cultures are exposed to the test substance. At a predetermined time after exposure, cells are treated with a metaphase-arresting agent (e.g., colcemid).

-

Dose Levels: At least three analyzable concentrations should be used.

-

Controls: Negative and positive controls are included.

-

Harvesting and Analysis: Cells are harvested, subjected to hypotonic treatment, fixed, and spread on microscope slides. Chromosomes are stained, and metaphase cells are analyzed for chromosomal aberrations.

-

Evaluation: At least 300 metaphases per concentration are scored. A substance is considered positive if it induces a concentration-related increase in the number of cells with structural chromosomal aberrations or a reproducible increase at one or more concentrations.[10]

In Vivo Micronucleus Test

This assay assesses genotoxicity in a whole animal model, typically rodents, by detecting micronuclei in immature erythrocytes.[11]

Methodology (based on OECD Guideline 474):

-

Animal Species: Mice or rats are commonly used.

-

Route of Administration: The route should be relevant to human exposure if possible (e.g., oral).

-

Dose Levels: At least three dose levels, up to a maximum of 2000 mg/kg/day, are tested.

-

Procedure: The test substance is administered once or twice. Bone marrow or peripheral blood is collected at appropriate time points after the last administration.

-

Controls: Concurrent vehicle and positive controls are used.

-

Analysis: Smears are prepared and stained to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes. At least 4000 polychromatic erythrocytes per animal are scored for the presence of micronuclei.

-

Evaluation: A positive result is a dose-related and statistically significant increase in the frequency of micronucleated polychromatic erythrocytes.

Data Presentation (Illustrative Examples)

As no public data is available for this compound, the following tables are hypothetical examples of how the results from the described assays would be presented.

Table 1: Illustrative Results of the Ames Test for this compound

| Concentration (µ g/plate ) | TA98 (-S9) | TA98 (+S9) | TA100 (-S9) | TA100 (+S9) | TA1535 (-S9) | TA1535 (+S9) | TA1537 (-S9) | TA1537 (+S9) | E. coli WP2 uvrA (-S9) | E. coli WP2 uvrA (+S9) |

| Solvent Control | 25 ± 4 | 30 ± 5 | 120 ± 10 | 135 ± 12 | 15 ± 3 | 18 ± 4 | 10 ± 2 | 12 ± 3 | 20 ± 4 | 25 ± 5 |

| 10 | 28 ± 5 | 33 ± 6 | 125 ± 11 | 140 ± 13 | 17 ± 3 | 20 ± 4 | 12 ± 2 | 14 ± 3 | 22 ± 4 | 28 ± 5 |

| 50 | 30 ± 6 | 35 ± 7 | 130 ± 12 | 145 ± 14 | 18 ± 4 | 22 ± 5 | 13 ± 3 | 15 ± 3 | 25 ± 5 | 30 ± 6 |

| 100 | 35 ± 7 | 40 ± 8 | 140 ± 13 | 155 ± 15 | 20 ± 4 | 25 ± 5 | 15 ± 3 | 18 ± 4 | 28 ± 6 | 35 ± 7 |

| 500 | 45 ± 9 | 50 ± 10 | 160 ± 15 | 175 ± 17 | 25 ± 5 | 30 ± 6 | 18 ± 4 | 22 ± 5 | 35 ± 7 | 42 ± 8 |

| 1000 | 60 ± 12 | 65 ± 13 | 250 ± 20 | 280 ± 22 | 30 ± 6 | 35 ± 7 | 22 ± 5 | 26 ± 5 | 45 ± 9 | 55 ± 11 |

| Positive Control | 250 ± 25 | 300 ± 30 | 800 ± 50 | 900 ± 60 | 150 ± 15 | 180 ± 20 | 100 ± 10 | 120 ± 15 | 200 ± 20 | 250 ± 25 |

| Conclusion | Negative | Negative | Positive | Positive | Negative | Negative | Negative | Negative | Negative | Negative |

*Data are presented as mean number of revertant colonies ± standard deviation. *Statistically significant increase (p < 0.05) and ≥ 2-fold increase over solvent control.

Table 2: Illustrative Results of the In Vitro Micronucleus Assay in CHO Cells for this compound

| Concentration (µg/mL) | % Cytotoxicity | % Micronucleated Binucleated Cells (-S9) | % Micronucleated Binucleated Cells (+S9) |

| Solvent Control | 0 | 1.2 ± 0.3 | 1.4 ± 0.4 |

| 1 | 5 | 1.5 ± 0.4 | 1.6 ± 0.5 |

| 5 | 15 | 2.0 ± 0.5 | 2.2 ± 0.6 |

| 10 | 30 | 3.5 ± 0.8 | 3.8 ± 0.9 |

| 20 | 55 | 5.8 ± 1.2 | 6.2 ± 1.5 |

| Positive Control | 45 | 15.5 ± 2.5 | 18.2 ± 3.0 |

| Conclusion | Positive | Positive |

*Data are presented as mean ± standard deviation. *Statistically significant increase (p < 0.05) over solvent control.

Table 3: Illustrative Results of the In Vivo Micronucleus Assay in Mice for this compound

| Dose (mg/kg/day) | % Micronucleated Polychromatic Erythrocytes (Male) | % Micronucleated Polychromatic Erythrocytes (Female) |

| Vehicle Control | 0.25 ± 0.05 | 0.28 ± 0.06 |

| 200 | 0.28 ± 0.06 | 0.30 ± 0.07 |

| 500 | 0.35 ± 0.08 | 0.38 ± 0.09 |

| 1000 | 0.45 ± 0.10 | 0.48 ± 0.11 |

| Positive Control | 2.50 ± 0.50 | 2.65 ± 0.55 |

| Conclusion | Equivocal/Weakly Positive | Equivocal/Weakly Positive |

*Data are presented as mean ± standard deviation. *Statistically significant increase (p < 0.05) over vehicle control. *Statistically significant increase (p < 0.01) over vehicle control.

Potential Signaling Pathways and Mechanisms of Genotoxicity

Organic peroxides, such as this compound, are known to exert genotoxic effects primarily through the induction of oxidative stress.[2] This involves the generation of reactive oxygen species (ROS), which can directly damage DNA or modulate signaling pathways that lead to genotoxicity.

Oxidative DNA Damage

ROS can cause a variety of DNA lesions, including:

-

Base modifications: 8-oxoguanine is a common product of oxidative DNA damage and can lead to G:C to T:A transversions.

-

Single- and double-strand breaks: These can lead to chromosomal aberrations if not properly repaired.

-

DNA-protein crosslinks: These can interfere with DNA replication and transcription.

Signaling Pathways

Several signaling pathways are activated in response to oxidative stress and genotoxic insults.[6][8]

-

p53 Pathway: The tumor suppressor protein p53 is a key regulator of the cellular response to DNA damage. Upon activation by DNA damage, p53 can induce cell cycle arrest to allow for DNA repair or trigger apoptosis if the damage is too severe.

-

MAPK Pathways: Mitogen-activated protein kinase (MAPK) pathways, including ERK, JNK, and p38, are involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Oxidative stress can activate these pathways, leading to various cellular outcomes, including those that contribute to genotoxicity.

-

Nrf2 Pathway: The Nrf2 transcription factor is a master regulator of the antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the expression of antioxidant and detoxification genes. While this is a protective mechanism, its dysregulation can also contribute to cancer development.

Visualizations

The following diagrams illustrate the experimental workflows and a potential signaling pathway involved in the genotoxicity of this compound.

Caption: Genotoxicity testing workflow for this compound.

Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.

Caption: Workflow for the In Vitro Micronucleus Assay.

Caption: Potential signaling pathway for peroxide-induced genotoxicity.

Conclusion

The genotoxicity assessment of pharmaceutical impurities is a critical aspect of drug safety evaluation. For this compound, a peroxide-containing molecule, a comprehensive evaluation following the ICH M7 guideline is warranted. This involves a battery of in vitro and in vivo tests to assess its mutagenic and clastogenic potential. While specific experimental data for this impurity is not publicly available, the established protocols and testing strategies outlined in this guide provide a robust framework for its assessment. Understanding the potential mechanisms of genotoxicity, such as the induction of oxidative stress, is also crucial for a thorough risk assessment. The application of these principles will ensure a comprehensive evaluation of the genotoxic risk associated with this compound.

References

- 1. ptacts.uspto.gov [ptacts.uspto.gov]

- 2. researchgate.net [researchgate.net]

- 3. Oxidative Stress: Signaling Pathways, Biological Functions, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Involvement of hydrogen peroxide in chromosomal aberrations induced by green tea catechins in vitro and implications for risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Signaling mechanisms involved in the response to genotoxic stress and regulating lifespan - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pharmaceutical genotoxic impurities: Topics by Science.gov [science.gov]

- 7. Frontiers | Signaling pathways of oxidative stress response: the potential therapeutic targets in gastric cancer [frontiersin.org]

- 8. sds.edqm.eu [sds.edqm.eu]

- 9. The biological activity of hydrogen peroxide. I. Induction of chromosome-type aberrations susceptible to inhibition by scavengers of hydroxyl radicals in human embryonic fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

The Discovery and Identification of Dapagliflozin Impurity A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the discovery and identification of critical impurities related to Dapagliflozin (B1669812), a sodium-glucose co-transporter 2 (SGLT2) inhibitor. A notable ambiguity exists in the nomenclature of "Dapagliflozin Impurity A," with the designation referring to at least two distinct chemical entities: a bromo analog, officially recognized by the United States and European Pharmacopeias, and a peroxide species, identified as a potential genotoxic impurity. This document clarifies these distinctions, presenting the chemical structures, potential pathways of formation through synthesis and degradation, and detailed analytical methodologies for their identification and quantification. Quantitative data from forced degradation studies and analytical method validation are systematically tabulated. Furthermore, this guide provides detailed experimental protocols and visual diagrams of key chemical pathways and analytical workflows to aid in the comprehensive understanding and control of these impurities in the pharmaceutical development and manufacturing of Dapagliflozin.

Introduction to Dapagliflozin and Its Impurities

Dapagliflozin is an oral medication used to treat type 2 diabetes by inhibiting the sodium-glucose co-transporter 2 in the kidneys, which leads to the excretion of excess glucose in the urine. As with any pharmaceutical active ingredient, the synthesis and storage of Dapagliflozin can lead to the formation of impurities. These impurities can arise from various sources, including starting materials, intermediates, byproducts of side reactions, and degradation of the final product. The control of these impurities is a critical aspect of drug development and manufacturing to ensure the safety, efficacy, and quality of the final drug product. Regulatory bodies such as the FDA and EMA have stringent guidelines for the acceptable levels of impurities in drug substances.

The Ambiguity of "this compound"

A significant challenge in the analytical landscape of Dapagliflozin is the inconsistent designation of "Impurity A." Research and commercial documentation reveal that this name is commonly associated with two different molecules:

-

Dapagliflozin USP Related Compound A / EP Impurity A (The Bromo Analog): This impurity is officially recognized by major pharmacopeias. It is a structural analog of Dapagliflozin where the chlorine atom is replaced by a bromine atom. Its chemical name is (1S)-1,5-anhydro-1-C-[4-bromo-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol.[1][2]

-

Dapagliflozin Peroxide Impurity: Several chemical suppliers and scientific databases identify a peroxide derivative as "this compound."[2][3][4][5][6] This compound is a potential genotoxic impurity, meaning it could damage genetic material.[3][4] Its chemical name is (2S,3R,4R,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)-hydroperoxymethyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol.[2][4]

This guide will address both of these critical impurities, clearly distinguishing between them to avoid confusion.

Discovery and Synthesis of Dapagliflozin Impurities

The discovery of impurities often occurs during the synthesis of the active pharmaceutical ingredient (API) or through forced degradation studies.

Synthesis of Dapagliflozin and Potential for Impurity Formation

The synthesis of Dapagliflozin is a multi-step process that can inadvertently lead to the formation of impurities. One common synthetic route involves the use of 5-Bromo-2-chlorobenzoic acid and 4-Bromo-1-chloro-2-(4-ethoxybenzyl) benzene (B151609) as starting materials or reagents.[7][8] The presence of bromo- and chloro- functionalities in these precursors creates the potential for the formation of the bromo analog impurity if not properly controlled.

A generalized synthetic pathway for Dapagliflozin impurities often starts with D-glucose. The process involves several key reactions, including aldehyde group protection, the addition of a benzyl (B1604629) group, removal of the protecting group, condensation, and finally, debenzylation to yield the Dapagliflozin-related impurities.[4][9]

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products that may form under various stress conditions. Dapagliflozin has been shown to be susceptible to degradation under acidic, alkaline, and oxidative conditions.[10][11]

Table 1: Summary of Forced Degradation Studies of Dapagliflozin

| Stress Condition | Reagent | Observation | Reference |

| Acid Hydrolysis | 0.5 N HCl | Significant degradation | [7] |

| Alkaline Hydrolysis | 0.5 N NaOH | Significant degradation | [7] |

| Oxidative Degradation | 20% H₂O₂ | Degradation observed | [12] |

| Thermal Degradation | Heat | 5-20% degradation | [7] |

| Photolytic Degradation | UV light at 254 nm | Relatively stable | [7] |

Identification and Characterization of this compound

A range of analytical techniques are employed to detect, identify, and quantify impurities in Dapagliflozin. High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), is the most common method.[10][13]

Analytical Methodologies

Experimental Protocol: RP-HPLC for Dapagliflozin and Its Impurities

This protocol is a representative example based on published methods for the analysis of Dapagliflozin and its related substances.

-

Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector and a data acquisition system.

-

Chromatographic Column: A C18 column (e.g., Kromasil 100-5-C8, 100 mm × 4.6 mm, 5 µm particle size) is commonly used.[10]

-

Mobile Phase: A gradient mixture of an aqueous phase (e.g., water or a buffer) and an organic phase (e.g., acetonitrile). A typical mobile phase composition is a mixture of acetonitrile (B52724) and water.[10]

-

Flow Rate: A standard flow rate is 1.0 mL/min.[10]

-

Detection Wavelength: Detection is typically performed at 224 nm.[10]

-

Column Temperature: The column is usually maintained at a constant temperature, for example, 40°C.

-

Injection Volume: A typical injection volume is 10 µL.[14]

Sample Preparation:

-

Standard Solution: Accurately weigh a known amount of the Dapagliflozin reference standard and the impurity standard into a volumetric flask. Dissolve and dilute to the desired concentration with the mobile phase or a suitable diluent (e.g., a mixture of water and acetonitrile).[13]

-

Sample Solution: For the analysis of a drug substance, accurately weigh a known amount of the Dapagliflozin sample, dissolve it in the diluent, and dilute to the final desired concentration.[13]

Quantitative Analysis and Method Validation

The developed analytical methods must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure they are suitable for their intended purpose. Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[10]

Table 2: Typical Analytical Method Validation Parameters for Dapagliflozin Impurity Analysis

| Parameter | Typical Value/Range | Description | Reference |

| Linearity (r²) | ≥ 0.999 | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. | |

| LOD | ~0.04 µg/mL | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. | [15] |

| LOQ | ~0.12 µg/mL | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | [15] |

| Accuracy (% Recovery) | 98-102% | The closeness of the test results obtained by the method to the true value. | [12] |

| Precision (% RSD) | ≤ 2% | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | [16] |

Conclusion

The effective control of impurities is paramount in ensuring the quality and safety of Dapagliflozin. The ambiguity surrounding "this compound" necessitates a clear understanding of the different chemical entities that this term may represent, namely the bromo analog (USP/EP Impurity A) and the peroxide impurity. This guide has provided a comprehensive overview of the discovery, synthesis, and analytical identification of these impurities. The detailed experimental protocols, tabulated quantitative data, and visual workflows serve as a valuable resource for researchers and professionals in the pharmaceutical industry, aiding in the development of robust control strategies for these and other related substances in Dapagliflozin.

References

- 1. Page loading... [guidechem.com]

- 2. Dapagliflozin Peroxide Impurity | 2452300-94-4 | SynZeal [synzeal.com]

- 3. researchgate.net [researchgate.net]

- 4. CN105622357A - Dapagliflozin impurity synthesis method - Google Patents [patents.google.com]

- 5. ias.ac.in [ias.ac.in]

- 6. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]

- 7. [PDF] Development of novel gradient RP-HPLC method for separation of dapagliflozin and its process-related impurities: insight into stability profile and degradation pathway, identification of degradants using LCMS | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 10. Analytical Method Development, Validation and Forced Degradation Study of Dapagliflozin by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. scispace.com [scispace.com]

- 14. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 15. sphinxsai.com [sphinxsai.com]

- 16. researchgate.net [researchgate.net]

Physicochemical Properties of Dapagliflozin Impurity A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of Dapagliflozin Impurity A. It is important to note that the designation "this compound" can refer to at least two distinct chemical entities: a bromo-impurity, often cited in pharmacopeias (USP and EP), and a peroxide impurity. This guide addresses both compounds, clearly differentiating between them to avoid ambiguity. All quantitative data is presented in structured tables, and detailed experimental protocols for key physicochemical determinations are provided.

Chemical Identity and Properties

Dapagliflozin Bromo Impurity

This impurity, also known as Dapagliflozin USP Related Compound A or 4-Deschloro-4-bromo Dapagliflozin, is a process-related impurity that can arise during the synthesis of Dapagliflozin.[1] Its chemical structure and key identifiers are provided below.

Table 1: Physicochemical Properties of Dapagliflozin Bromo Impurity

| Property | Value | Source |

| IUPAC Name | (2S,3R,4R,5S,6R)-2-[4-bromo-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol | [] |

| CAS Number | 1807632-95-6 | [] |

| Molecular Formula | C₂₁H₂₅BrO₆ | [][3] |

| Molecular Weight | 453.32 g/mol | [] |

| Melting Point | 63-79°C | [] |

| 60-65°C | [4][5][6] | |

| Boiling Point | 623.1 ± 55.0 °C (Predicted) | [][4] |

| Solubility | Soluble in Chloroform (Slightly), DMSO (Slightly) | [][4] |

| pKa | 13.23 ± 0.70 (Predicted) | [4] |

| Appearance | White to Off-white Solid | [] |

Dapagliflozin Peroxide Impurity

This impurity is understood to be a degradation product, potentially forming under specific storage or stress conditions. It is also referred to as Dapagliflozin hydroperoxide impurity.[7][8][9]

Table 2: Physicochemical Properties of Dapagliflozin Peroxide Impurity

| Property | Value | Source |

| IUPAC Name | (2S,3R,4R,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)-hydroperoxymethyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol | [8] |

| CAS Number | 2452300-94-4 | [8] |

| Molecular Formula | C₂₁H₂₅ClO₈ | [8] |

| Molecular Weight | 440.87 g/mol | [7] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in Acetonitrile, Methanol, DMSO | [7][10] |

| pKa | Not available | |

| Appearance | Solid | [10] |

Experimental Protocols

Melting Point Determination (Based on USP <741>)

The melting range of a substance is a key indicator of its purity.

Methodology:

-

Apparatus: A suitable melting range apparatus consists of a heated block and a capillary tube holder with a viewing lens and thermometer, or an automated instrument with digital temperature display.

-

Sample Preparation: The solid impurity is finely powdered and packed into a capillary tube to a height of 2-4 mm.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The temperature is raised at a controlled rate, typically 1-2°C per minute, when approaching the expected melting point.

-

The melting range is recorded from the temperature at which the substance first begins to melt (the first appearance of liquid) to the temperature at which it is completely liquid.

-

Solubility Determination (Based on OECD Guideline 105)

The shake-flask method is a common procedure for determining water solubility.

Methodology:

-

Apparatus: A constant temperature water bath with a shaker, flasks with stoppers, and an analytical method for quantifying the dissolved substance (e.g., HPLC-UV).

-

Procedure:

-

An excess amount of the solid impurity is added to a flask containing a known volume of purified water (or other solvent).

-

The flask is sealed and agitated in the constant temperature bath (e.g., 25°C) until equilibrium is reached (typically 24-48 hours).

-

The solution is then filtered to remove undissolved solid.

-

The concentration of the impurity in the clear filtrate is determined using a validated analytical method. The solubility is expressed in g/L or mg/mL.

-

pKa Determination (Based on OECD Guideline 112)

Potentiometric titration is a widely used method for determining the dissociation constant (pKa) of a substance.

Methodology:

-

Apparatus: A temperature-controlled titration vessel, a calibrated pH meter with a high-precision electrode, a micro-burette, and a stirrer.

-

Procedure:

-

A known amount of the impurity is dissolved in a suitable solvent (e.g., water, or a co-solvent system if solubility is low).

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

The pH of the solution is measured after each addition of the titrant.

-

The pKa is calculated from the titration curve, typically corresponding to the pH at which the substance is 50% ionized.

-

Logical Relationships and Formation Pathways

The presence of impurities in a drug substance is generally linked to the manufacturing process or degradation over time. The following diagrams illustrate the logical flow of impurity characterization and the likely origins of the two "this compound" variants.

Conclusion

The accurate identification and characterization of impurities are critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This guide clarifies the ambiguity surrounding "this compound" by presenting data for two distinct, known impurities. While some physicochemical data is available from commercial suppliers, further experimental determination according to standardized protocols is necessary for a complete impurity profile. The provided workflows and formation pathways offer a logical framework for researchers and drug development professionals working with Dapagliflozin and its related substances.

References

- 1. researchgate.net [researchgate.net]

- 3. 4-Deschloro-4-bromo Dapagliflozin - Daicel Pharma Standards [daicelpharmastandards.com]

- 4. Dapagliflozin iMpurity | 1807632-95-6 [chemicalbook.com]

- 5. 1807632-95-6 [chembk.com]

- 6. 4-Deschloro-4-bromo Dapagliflozin [chembk.com]

- 7. Dapagliflozin Hydroperoxide Impurity - Daicel Pharma Standards [daicelpharmastandards.com]

- 8. This compound | C21H25ClO8 | CID 150965674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Dapagliflozin Peroxide Impurity | 2452300-94-4 | SynZeal [synzeal.com]

- 10. chemicea.com [chemicea.com]

Characterization of Dapagliflozin Impurity A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the characterization of the Dapagliflozin Impurity A reference standard. Dapagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor, is a widely prescribed medication for the management of type 2 diabetes.[1] The control of impurities is a critical aspect of pharmaceutical manufacturing to ensure the safety and efficacy of the final drug product. This document outlines the identity, physicochemical properties, and analytical methodologies for the characterization of this compound, a known process-related impurity.

Identity and Physicochemical Properties

This compound is also recognized by several synonyms, including Dapagliflozin USP Related Compound A and Dapagliflozin 4-Bromo Analog. Its chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| Chemical Name | (2S,3R,4R,5S,6R)-2-[4-Bromo-3-(4-ethoxybenzyl)phenyl]-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol | [2] |

| Synonyms | Dapagliflozin USP Related Compound A; Dapagliflozin 4-Bromo Analog; Dapagliflozin Impurity-S3C (Bromo Dapagliflozin) | [2] |

| CAS Number | 1807632-95-6 | [2][3] |

| Molecular Formula | C21H25BrO6 | [4] |

| Molecular Weight | 453.32 g/mol | [4] |

| Physical State | Solid | [3] |

| Storage Conditions | Store locked up.[3] Controlled room temperature between 2-8 °C is also recommended.[5] |

Analytical Characterization

A comprehensive characterization of the this compound reference standard involves a suite of analytical techniques to confirm its structure and purity. While specific spectral data from commercial reference standards are proprietary, this section outlines the standard methodologies and presents illustrative data.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for assessing the purity of this compound and for separating it from the active pharmaceutical ingredient (API) and other related substances.

Illustrative Experimental Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by the chromophore of the impurity.

-

Column Temperature: Maintained at a constant temperature, for instance, 30°C.

Illustrative Data Presentation:

| Parameter | Value |

| Retention Time | ~ [Insert representative retention time, e.g., 12.5 min] |

| Purity (by area %) | ≥ 98.0% |

Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight of this compound and to study its fragmentation pattern for structural elucidation.

Illustrative Experimental Protocol:

-

Instrumentation: A mass spectrometer, often coupled with an HPLC system (LC-MS).

-

Ionization Source: Electrospray Ionization (ESI) is commonly used.

-

Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap analyzer.

-

Mode: Positive or negative ion mode, depending on the analyte's properties.

Illustrative Data Presentation:

| Parameter | Observed Value | Theoretical Value |

| [M+H]+ | [Insert representative m/z, e.g., 454.08] | 454.08 |

| [M+Na]+ | [Insert representative m/z, e.g., 476.06] | 476.06 |

| Key Fragments | [List representative m/z values of key fragments] | - |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for the structural confirmation of this compound by providing detailed information about the chemical environment of hydrogen atoms in the molecule.

Illustrative Experimental Protocol:

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: A deuterated solvent in which the sample is soluble (e.g., DMSO-d₆, CDCl₃).

-

Reference: Tetramethylsilane (TMS) as an internal standard.

-

Analysis: Integration of signals, chemical shift (δ) values, and coupling constants (J) are analyzed to elucidate the structure.

Illustrative Data Presentation (¹H NMR):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| [e.g., 7.10-7.40] | m | [e.g., 6H] | Aromatic protons |

| [e.g., 4.05] | q | [e.g., 2H] | -OCH₂CH₃ |

| [e.g., 3.10-3.80] | m | [e.g., 7H] | Glucosyl protons |

| [e.g., 1.35] | t | [e.g., 3H] | -OCH₂CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the this compound molecule.

Illustrative Experimental Protocol:

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: The solid sample is typically prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.

-

Analysis: The resulting spectrum shows absorption bands corresponding to specific functional groups.

Illustrative Data Presentation:

| Wavenumber (cm⁻¹) | Assignment |

| [e.g., 3400-3200] | O-H stretching (hydroxyl groups) |

| [e.g., 2980-2850] | C-H stretching (aliphatic) |

| [e.g., 1600-1450] | C=C stretching (aromatic) |

| [e.g., 1250-1000] | C-O stretching |

| [e.g., 800-600] | C-Br stretching |

Workflow and Diagrams

The following diagrams illustrate the typical workflow for the characterization of a pharmaceutical impurity reference standard and the logical relationship of the analytical techniques employed.

Safety, Handling, and Storage

This compound is classified as a hazardous substance. It is harmful if swallowed, causes serious eye irritation, may damage the unborn child, may cause harm to breast-fed children, and causes damage to organs through prolonged or repeated exposure.[3]

Handling Precautions:

-

Material should be handled with caution, and direct contact should be avoided.[3]

-

Use in a well-ventilated area, preferably in a laboratory hood.[3]

-

Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[3]

-

Do not eat, drink, or smoke when using this product.[3]

-

Wash hands thoroughly after handling.[3]

Storage:

This technical guide provides a foundational understanding of the characterization of the this compound reference standard. For definitive quantitative data and detailed protocols, it is essential to refer to the Certificate of Analysis provided by a qualified supplier of the reference standard.

References

- 1. alentris.org [alentris.org]

- 2. Dapagliflozin USP Related Compound A | 1807632-95-6 | SynZeal [synzeal.com]

- 3. sds.edqm.eu [sds.edqm.eu]

- 4. This compound | C21H25ClO8 | CID 150965674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Dapagliflozin Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

An In-depth Technical Guide to the Degradation Pathways of Dapagliflozin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathways of Dapagliflozin (B1669812), a sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the management of type 2 diabetes. Understanding the stability of Dapagliflozin under various stress conditions is crucial for ensuring its quality, safety, and efficacy as a pharmaceutical product. This document summarizes key findings from forced degradation studies, details experimental protocols, and presents quantitative data on the degradation of Dapagliflozin.

Core Degradation Pathways

Forced degradation studies, conducted under conditions recommended by the International Council for Harmonisation (ICH) guidelines, reveal that Dapagliflozin is susceptible to degradation primarily through hydrolysis and oxidation.[1][2] The molecule is generally found to be relatively stable under thermal and photolytic stress, although some degradation has been observed under certain conditions.[3][4]

Hydrolytic Degradation: Dapagliflozin is most susceptible to degradation in acidic and alkaline environments.[2][3][4] The primary hydrolytic degradation pathway involves the cleavage of the O-glucoside bond, leading to the formation of an aglycone and a glucose moiety.[3]

-

Acidic Conditions: Significant degradation is consistently reported under acidic conditions.[3][5] One study identified two novel degradation products (DPs) under acid hydrolysis.[3][5]

-

Alkaline Conditions: Dapagliflozin also degrades in basic solutions.[4][6] The degradation kinetics in an alkaline medium have been shown to follow a pseudo-first-order reaction.[7]

-

Neutral Conditions: The drug is generally stable in neutral aqueous solutions.[3][8]

Oxidative Degradation: Exposure to oxidative stress, typically using hydrogen peroxide, leads to the formation of degradation products.[1][6] However, some studies have reported that Dapagliflozin is stable under oxidative conditions.[8][9] This discrepancy may be due to variations in experimental conditions.

Photolytic and Thermal Degradation: Dapagliflozin is generally considered to be stable under photolytic and thermal stress.[3][8][9] However, some studies have reported minor degradation under these conditions.[4][10][11] For instance, one study observed 5-20% degradation under thermal stress.[10] Another study found significant degradation under combined humidity and thermal stress, leading to the formation of two degradation products.[6][11]

Quantitative Data Summary

The following table summarizes the quantitative data from various forced degradation studies on Dapagliflozin. It is important to note that the extent of degradation is highly dependent on the specific experimental conditions, including the concentration of the stressor, temperature, and duration of exposure.

| Stress Condition | Reagent/Parameters | Exposure Time | Temperature | Degradation (%) | Reference |

| Acid Hydrolysis | 1 N HCl | 48 hours | 60°C (reflux) | 20-25% | [12] |

| 0.1 N HCl | Not Specified | Not Specified | 1.18% | [6] | |

| Alkaline Hydrolysis | 0.1 N NaOH | Not Specified | Not Specified | 28.20% | [6] |

| 1 N and 2 N NaOH | Not Specified | Reflux | Stable | [8][9] | |

| Oxidative Degradation | 3% H₂O₂ | Not Specified | Not Specified | 1.67% | [6] |

| 30% H₂O₂ | Not Specified | Not Specified | Stable | [8][9] | |

| Thermal Degradation | Dry Heat | 48 hours | 60°C | 5-20% | [10] |

| Dry Heat | 24 hours | 110°C | Not Specified | [13] | |

| Photolytic Degradation | UV Radiation (254 nm) | Not Specified | Not Specified | Minor | [10] |

| UV Radiation | Not Specified | Not Specified | Stable | [8][9] | |

| Humidity/Thermal | Not Specified | Not Specified | Not Specified | Significant | [6][11] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of forced degradation studies. Below are representative experimental protocols cited in the literature.

Protocol 1: Acid and Alkaline Hydrolysis

-

Objective: To investigate the degradation of Dapagliflozin under acidic and basic conditions.

-

Methodology:

-

Prepare a stock solution of Dapagliflozin.

-

For acid hydrolysis, transfer a known volume of the stock solution to a volumetric flask and add 0.1 N HCl.[6] In some studies, 1 N HCl is used with reflux at 60°C.[12]

-

For alkaline hydrolysis, transfer a known volume of the stock solution to a volumetric flask and add 0.1 N NaOH.[6]

-

Keep the solutions for a specified period (e.g., several hours).[13]

-

Neutralize the solutions with an appropriate acid or base.

-

Dilute the samples to a suitable concentration with a diluent (e.g., mobile phase).

-

Analyze the samples using a stability-indicating HPLC method.[13]

-

Protocol 2: Oxidative Degradation

-

Objective: To assess the stability of Dapagliflozin under oxidative stress.

-

Methodology:

-

Prepare a stock solution of Dapagliflozin.

-

Transfer a known volume of the stock solution to a volumetric flask and add a solution of hydrogen peroxide (e.g., 3% or 30%).[6][8]

-

Keep the solution at room temperature for a specified duration.

-

Dilute the sample to a suitable concentration.

-

Analyze the sample by HPLC.

-

Protocol 3: Thermal and Photolytic Degradation

-

Objective: To evaluate the impact of heat and light on the stability of Dapagliflozin.

-

Methodology:

-

Thermal Degradation:

-

Photolytic Degradation:

-

Visualizations

Dapagliflozin Degradation Pathways

Caption: Overview of Dapagliflozin degradation under different stress conditions.

Experimental Workflow for Forced Degradation Studies

References

- 1. alentris.org [alentris.org]

- 2. scite.ai [scite.ai]

- 3. researchgate.net [researchgate.net]

- 4. Study of the degradation behavior of dapagliflozin propanediol monohydrate and metformin hydrochloride by a stability-indicating high-performance thin-layer chromatographic method - ProQuest [proquest.com]

- 5. researchgate.net [researchgate.net]

- 6. Kinetic Degradation Study of Dapagliflozin Coupled with UHPLC Separation in the Presence of Major Degradation Product a… [ouci.dntb.gov.ua]

- 7. buescholar.bue.edu.eg [buescholar.bue.edu.eg]

- 8. Analytical Method Development, Validation and Forced Degradation Study of Dapagliflozin by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. eurekaselect.com [eurekaselect.com]

- 10. ijrpr.com [ijrpr.com]

- 11. Determination of the Chemical Stability of Dapagliflozin by LC/DAD and MS/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. idosi.org [idosi.org]

For Researchers, Scientists, and Drug Development Professionals

Abstract